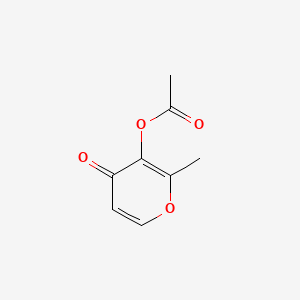
2-Methyl-4-oxo-4H-pyran-3-yl acetate
Vue d'ensemble
Description
2-Methyl-4-oxo-4H-pyran-3-yl acetate is a chemical compound with the empirical formula C9H10O4. It is also known as 2-Methyl-4-oxo-4H-pyran-3-yl propionate . The compound belongs to the class of heterocyclic building blocks and has a molecular weight of approximately 182.17 g/mol .
Molecular Structure Analysis
O \ C=O | CH3-C-C | O Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research demonstrates that 2H-pyran-2-ones, closely related to 2-Methyl-4-oxo-4H-pyran-3-yl acetate, are used in the synthesis of various heterocyclic compounds. For instance, one study outlines the transformation of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone into 2H-pyran-2-ones and fused pyran-2-ones under certain conditions (Kočevar et al., 1992). This highlights the potential of such compounds in synthesizing complex heterocyclic structures.
Marine Fungus Compounds
Another area of research includes the study of marine fungus Penicillium sp., which led to the discovery of new compounds, including those structurally similar to 2-Methyl-4-oxo-4H-pyran-3-yl acetate. These compounds were identified and characterized for their unique structural features (Wu et al., 2010).
Multicomponent Condensation Applications
In a synthesis-focused study, a method was developed for creating various acetic acids based on multicomponent condensation involving heterocyclic enols with compounds structurally similar to 2-Methyl-4-oxo-4H-pyran-3-yl acetate (Gorbunov et al., 2018). This indicates the compound's utility in complex synthetic chemical processes.
Novel Synthesis Methods
A novel and green synthesis method involving 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives was developed. This process showcases the efficiency of using 2-Methyl-4-oxo-4H-pyran-3-yl acetate analogs in synthesizing new compounds in an environmentally friendly manner (Li et al., 2013).
Potential as a GPR12 Ligand
Research on Aspergillus flavus led to the isolation of compounds related to 2-Methyl-4-oxo-4H-pyran-3-yl acetate. Notably, one compound showed potential as a ligand for GPR12, indicating possible biological activity and receptor interactions (Lin et al., 2008).
Crystal Structure and Hydrogen Bond Analysis
A study focusing on the crystal structure of a compound closely related to 2-Methyl-4-oxo-4H-pyran-3-yl acetate revealed interesting features like intramolecular hydrogen bonds and offset π–π interactions. This research is crucial for understanding the physical and chemical properties of such compounds (Bassou et al., 2017).
Propriétés
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5-8(12-6(2)9)7(10)3-4-11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQULFRLDJKNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951430 | |
| Record name | 2-Methyl-4-oxo-4H-pyran-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxo-4H-pyran-3-yl acetate | |
CAS RN |
28787-36-2 | |
| Record name | Maltol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28787-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-oxo-4H-pyran-3-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028787362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-oxo-4H-pyran-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-oxo-4H-pyran-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




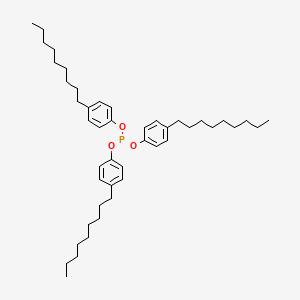

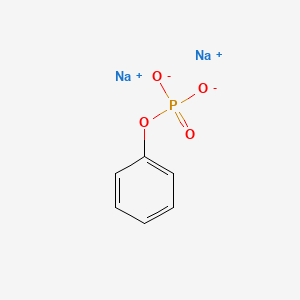

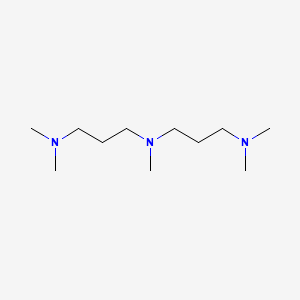



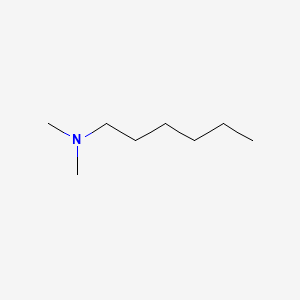



![N-[1H-Indol-3-YL-acetyl]valine acid](/img/structure/B1583827.png)